molecular formula C3H6N4 B096326 5-ethyl-1H-1,2,3,4-tetrazole CAS No. 16687-59-5

5-ethyl-1H-1,2,3,4-tetrazole

Cat. No.: B096326
CAS No.: 16687-59-5
M. Wt: 98.11 g/mol
InChI Key: KYRMPMCAOPMOIR-UHFFFAOYSA-N
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Description

5-Ethyl-1H-1,2,3,4-tetrazole is a heterocyclic organic compound characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. This compound is part of the tetrazole family, known for its high nitrogen content and stability. Tetrazoles, including this compound, are of significant interest due to their diverse applications in medicinal chemistry, material science, and coordination chemistry .

Mechanism of Action

Target of Action

5-Ethyl-1H-1,2,3,4-tetrazole, also known as 5-ethyl-2h-tetrazole, is a synthetic organic compound that is often used as a metabolism-resistant isosteric replacement for carboxylic acids in medicinal chemistry . It can be used as a substituent of various functional groups in the development of biologically active substances . The primary targets of this compound are therefore dependent on the specific biologically active substances it is incorporated into.

Mode of Action

The mode of action of this compound is primarily through its interaction with its targets as an isosteric replacement for carboxylic acids . This means that it mimics the structure and function of carboxylic acids, allowing it to interact with the same targets without being metabolized or broken down . This property makes it possible to use tetrazoles as isosteric substituents of various functional groups in the development of biologically active substances .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the specific biologically active substances it is incorporated into. As an isosteric replacement for carboxylic acids, it can potentially affect a wide range of biochemical pathways that involve carboxylic acids . .

Pharmacokinetics

As an isosteric replacement for carboxylic acids, it is expected to be resistant to metabolism, which could potentially enhance its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are primarily through its role as an isosteric replacement for carboxylic acids . By mimicking the structure and function of carboxylic acids, it can interact with the same molecular and cellular targets without being metabolized or broken down . This can result in the activation of nucleoside phosphoramidites towards condensation with a nucleoside to form dinucleoside phosphates during oligonucleotide synthesis .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by conditions such as temperature, pH, and the presence of other chemicals . .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-ethyl-1H-1,2,3,4-tetrazole typically involves the cycloaddition reaction of ethyl nitrile with sodium azide. This reaction is often catalyzed by zinc salts or other catalysts under mild conditions. The reaction proceeds as follows: [ \text{R-CN} + \text{NaN}_3 \rightarrow \text{R-CN}_4 ]

Industrial Production Methods: Industrial production of this compound can be achieved through microwave-assisted synthesis, which accelerates the reaction and improves yield. The use of heterogeneous catalysts, such as zinc chloride or silica-supported sodium hydrogen sulfate, is also common in industrial settings to enhance efficiency and reduce costs .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, forming various oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Scientific Research Applications

5-Ethyl-1H-1,2,3,4-tetrazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 1H-Tetrazole
  • 5-Phenyltetrazole
  • 5-Methyltetrazole

Comparison: 5-Ethyl-1H-1,2,3,4-tetrazole is unique due to its ethyl substituent, which can influence its reactivity and binding properties. Compared to 1H-tetrazole, it has a slightly different electronic distribution, affecting its stability and interactions. The presence of the ethyl group also makes it more lipophilic compared to 5-phenyltetrazole and 5-methyltetrazole, which can impact its bioavailability and pharmacokinetics .

Properties

IUPAC Name

5-ethyl-2H-tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-2-3-4-6-7-5-3/h2H2,1H3,(H,4,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRMPMCAOPMOIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NNN=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90902468
Record name NoName_1712
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90902468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16687-59-5
Record name NSC11137
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11137
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethyl-1H-1,2,3,4-tetrazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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